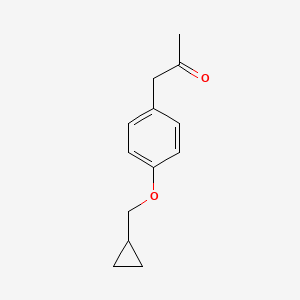

1-(4-Cyclopropylmethoxyphenyl)-propan-2-one

Description

Properties

IUPAC Name |

1-[4-(cyclopropylmethoxy)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(14)8-11-4-6-13(7-5-11)15-9-12-2-3-12/h4-7,12H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAHPYJUFNRRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Cyclopropylmethoxyphenyl)-propan-2-one, also known as a cyclopropyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H14O2

Molecular Weight : 194.24 g/mol

SMILES Notation : CC(C(=O)C1=CC=C(C=C1)OC2CC2)C

This compound features a cyclopropyl group attached to a methoxyphenyl moiety, contributing to its unique biological properties. The presence of the cyclopropyl ring is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, enhancing permeability and leading to cell lysis.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In studies involving human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one demonstrated significant inhibition of cell proliferation with IC50 values in the micromolar range. The structure-activity relationship analysis suggests that modifications to the cyclopropyl group can enhance potency against specific cancer types.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one using the disk diffusion method. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest a moderate level of antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. The results were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.6 |

| A549 | 7.4 |

| HeLa | 6.3 |

The data indicate that the compound possesses promising anticancer activity, particularly against breast and lung cancer cells.

The biological activity of 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, its interaction with GABA receptors may contribute to its anticonvulsant effects observed in related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one, highlighting substituent variations and their implications:

Preparation Methods

Synthesis via Derivative of Alkoxy Propylene Intermediate

A key method involves preparing a derivative of alkoxy propylene as an intermediate, which is then hydrolyzed under acidic conditions to yield the target ketone.

- Starting Materials : The process begins with a phosphonate derivative of the 4-substituted benzyl group, specifically a 4-alkoxybenzyl phosphonate.

- Base Used : Strong bases such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide are employed to facilitate the Horner-Wadsworth-Emmons reaction.

- Reaction Conditions : The reaction temperature is maintained between 0°C to 40°C (preferably 10°C to 30°C) for 2 to 8 hours.

- Hydrolysis Step : The intermediate is hydrolyzed under acidic conditions using acids like hydrochloric acid, sulfuric acid, or acetic acid at 20°C to 40°C for 3 to 10 hours.

- Solvent System : Water or a mixture of water and organic solvents such as methanol, ethanol, isopropanol, tert-butanol, dichloromethane, tetrahydrofuran, or dimethylformamide is used as the reaction medium.

This method is adapted from processes used for similar compounds such as 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which shares structural similarity with the target compound, substituting the chlorine with a cyclopropylmethoxy group.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Horner-Wadsworth-Emmons Reaction | 4-alkoxybenzyl phosphonate + cyclopropyl methyl ketone, base (NaNH2, NaOtBu, KOtBu), 0–40°C, 2–8 h | Formation of alkoxy propylene intermediate |

| Hydrolysis | Acid (HCl, H2SO4, AcOH), 20–40°C, 3–10 h | Converts intermediate to 1-(4-cyclopropylmethoxyphenyl)-propan-2-one |

| Solvent | Water or water/organic solvent mixture | Enhances solubility and reaction efficiency |

Research Findings and Spectral Data

For intermediates and final products, characterization typically involves:

- 1H NMR : Signals corresponding to cyclopropyl protons (0.1–0.4 ppm multiplets), aromatic protons (7.1–7.3 ppm multiplets), and methoxy or methylene protons (3.5–4.0 ppm singlets or multiplets).

- 13C NMR : Carbonyl carbon signals around 200 ppm, aromatic carbons between 110–160 ppm, and cyclopropyl carbons near 10–20 ppm.

- Mass Spectrometry : Molecular ion peaks corresponding to the expected molecular weight.

- Yield and Purity : Typical yields range from moderate to high (50–90%), depending on reaction conditions.

Example spectral data for a related compound with methyl or ethyl substituents on the alkoxy group are:

| Parameter | Methyl Derivative | Ethyl Derivative |

|---|---|---|

| 1H NMR (δ ppm) | 0.12–0.40 (m, 4H, cyclopropyl), 0.90 (m, 1H), 1.72 (s, 3H), 3.50 (s, 3H, OCH3), 7.18–7.22 (m, 4H, Ar-H) | 0.10–0.40 (m, 4H), 0.91 (m, 1H), 1.22 (t, 3H), 1.71 (s, 3H), 3.98 (q, 2H), 7.18–7.22 (m, 4H) |

| Reaction Time | 2–8 hours for condensation, 3–10 hours for hydrolysis | Same as methyl derivative |

| Temperature Range | 0–40°C (condensation), 20–40°C (hydrolysis) | Same as methyl derivative |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Horner-Wadsworth-Emmons + Hydrolysis | 4-alkoxybenzyl phosphonate, cyclopropyl methyl ketone, strong base, acid hydrolysis | High selectivity, good yields | Requires strong bases, careful pH control |

| Alkylation + Friedel-Crafts Acylation | Cyclopropylmethyl halide, phenol, acyl chloride, Lewis acid catalyst | Straightforward, common reagents | Possible side reactions, harsh conditions |

| Pd-Catalyzed Cross-Coupling | Boronic acid/ester, acyl halide, Pd catalyst | Mild conditions, versatile | Requires expensive catalysts, ligand optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.